molecular formula C29H26N4O2S2 B432011 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide CAS No. 487025-48-9

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide

Cat. No.: B432011
CAS No.: 487025-48-9
M. Wt: 526.7g/mol
InChI Key: PCDDKDSEZWDMLC-UHFFFAOYSA-N
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Description

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrano, pyrido, and thieno rings, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(phenylmethyl)acetamide
  • 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(methyl)acetamide

Uniqueness

The uniqueness of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

CAS No.

487025-48-9

Molecular Formula

C29H26N4O2S2

Molecular Weight

526.7g/mol

IUPAC Name

N-benzhydryl-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

InChI

InChI=1S/C29H26N4O2S2/c1-29(2)14-22-20(15-35-29)13-21-25-26(37-27(21)32-22)28(31-17-30-25)36-16-23(34)33-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-13,17,24H,14-16H2,1-2H3,(H,33,34)

InChI Key

PCDDKDSEZWDMLC-UHFFFAOYSA-N

SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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